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Compound of Interest

Compound Name: 1,5-Dibromopentane

Cat. No.: B145557 Get Quote

Spectroscopic Data for 1,5-Dibromopentane: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-
Dibromopentane (CAS No. 111-24-0), a valuable building block in organic synthesis. The

following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear

magnetic resonance (NMR) spectroscopy characteristics. This information is crucial for reaction

monitoring, quality control, and structural elucidation in research and development settings.

Mass Spectrometry
The mass spectrum of 1,5-dibromopentane provides critical information regarding its

molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for 1,5-Dibromopentane
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

228/230/232 Low [C5H10Br2]+• (Molecular Ion)

149/151 Moderate [C5H10Br]+

69 100 [C5H9]+

41 High [C3H5]+

The presence of two bromine atoms (isotopes 79Br and 81Br in a nearly 1:1 ratio) results in a

characteristic isotopic pattern for bromine-containing fragments, notably the molecular ion

peak. The base peak at m/z 69 corresponds to the loss of both bromine atoms and a hydrogen

atom, forming a stable cyclopentyl cation. The fragment at m/z 149/151 arises from the loss of

one bromine radical.[1]

Infrared (IR) Spectroscopy
The infrared spectrum of 1,5-dibromopentane is characterized by absorptions corresponding

to the vibrations of its alkyl chain and carbon-bromine bonds.

Table 2: Infrared Spectroscopy Data for 1,5-Dibromopentane

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2940-2960 Strong C-H Stretch (Alkyl)

2850-2870 Strong C-H Stretch (Alkyl)

1440-1465 Medium C-H Bend (Methylene)

1250-1260 Medium CH2 Wag

640-650 Strong C-Br Stretch

550-560 Strong C-Br Stretch

The strong absorptions in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching

vibrations of the pentyl backbone. The prominent peaks in the lower wavenumber region,
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particularly around 640-650 cm⁻¹ and 550-560 cm⁻¹, are characteristic of the C-Br stretching

vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1,5-dibromopentane. Due to the molecule's symmetry, the spectrum is relatively simple.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,5-dibromopentane shows three distinct signals corresponding to

the three chemically non-equivalent sets of protons.

Table 3: ¹H NMR Data for 1,5-Dibromopentane

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.40 Triplet 4H Br-CH₂-CH₂-CH₂-

~1.90 Quintet 4H -CH₂-CH₂-CH₂-Br

~1.55 Quintet 2H -CH₂-CH₂-CH₂-

The downfield triplet at approximately 3.40 ppm is assigned to the methylene protons directly

attached to the electronegative bromine atoms. The signals for the other methylene groups

appear further upfield.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,5-dibromopentane displays three signals,

consistent with the molecular symmetry.

Table 4: ¹³C NMR Data for 1,5-Dibromopentane
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Chemical Shift (δ, ppm) Assignment

~33.5 CH₂-Br

~32.5 CH₂-CH₂-Br

~25.5 -CH₂-CH₂-CH₂-

The carbon atoms directly bonded to bromine are the most deshielded and appear at the

lowest field (~33.5 ppm). The central carbon atom is the most shielded and has the lowest

chemical shift.[2][3]

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques for liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1,5-dibromopentane is prepared by dissolving a small amount of the neat liquid

(typically 5-25 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) within a 5 mm NMR tube.[4][5] The spectrum is then acquired on an NMR

spectrometer, with the residual solvent peak often used for chemical shift referencing. For

quantitative analysis, an internal standard of known concentration may be added.[6][7]

Infrared (IR) Spectroscopy
For a neat liquid sample like 1,5-dibromopentane, the simplest method involves placing a

drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] The plates

are then mounted in the spectrometer's sample holder for analysis. Alternatively, Attenuated

Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR

crystal.[9][10][11] A background spectrum of the clean, empty cell or ATR crystal is typically run

first and subtracted from the sample spectrum.

Mass Spectrometry
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.[12] The liquid sample is injected
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into the GC, where it is vaporized and separated from any impurities. The molecules then enter

the ion source, where they are bombarded with high-energy electrons (typically 70 eV), causing

ionization and fragmentation.[13][14] The resulting ions are then separated by their mass-to-

charge ratio.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 1,5-dibromopentane.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 1,5-Dibromopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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